molecular formula C23H31NO2Si B12340153 2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-

2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-

Cat. No.: B12340153
M. Wt: 381.6 g/mol
InChI Key: NHSKIYMMFKBWOB-FQEVSTJZSA-N
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Description

2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a pyrrolidinone ring substituted with a diphenylmethyl group and a tert-butyl dimethylsilyl group. The stereochemistry of the compound is specified by the (5S)- configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)- typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group of a diphenylmethanol derivative with a tert-butyl dimethylsilyl group, followed by the introduction of the pyrrolidinone ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl dimethylsilyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF for deprotonation followed by nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone derivatives: Compounds with similar pyrrolidinone rings but different substituents.

    Diphenylmethyl derivatives: Compounds with diphenylmethyl groups attached to various functional groups.

    Silyl-protected compounds: Molecules with tert-butyl dimethylsilyl groups used for protection in synthetic chemistry.

Uniqueness

The uniqueness of 2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)- lies in its specific combination of functional groups and stereochemistry, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C23H31NO2Si

Molecular Weight

381.6 g/mol

IUPAC Name

(5S)-5-[[tert-butyl(dimethyl)silyl]oxy-diphenylmethyl]pyrrolidin-2-one

InChI

InChI=1S/C23H31NO2Si/c1-22(2,3)27(4,5)26-23(18-12-8-6-9-13-18,19-14-10-7-11-15-19)20-16-17-21(25)24-20/h6-15,20H,16-17H2,1-5H3,(H,24,25)/t20-/m0/s1

InChI Key

NHSKIYMMFKBWOB-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC([C@@H]1CCC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C1CCC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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